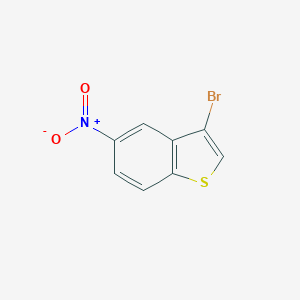

3-溴-5-硝基-1-苯并噻吩

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

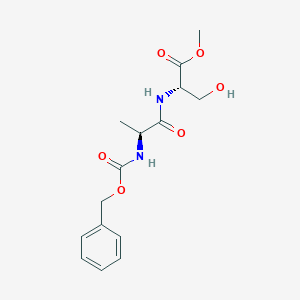

The compound of interest, 3-Bromo-5-nitro-1-benzothiophene, is a brominated and nitrated derivative of benzothiophene. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromo and nitro substituents on the benzothiophene core suggests that this compound could be an intermediate in various chemical syntheses or possess unique physical and chemical properties that could be of interest in materials science or pharmaceutical research.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been explored in several studies. For instance, benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes have been shown to react with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process . Although not directly related to 3-Bromo-5-nitro-1-benzothiophene, these studies provide insight into the synthetic routes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution of bromo and nitro groups would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The nuclear magnetic resonance (NMR) spectra of similar compounds, such as nitro-, bromo-, and methoxy-1,2,3-benzothiadiazoles, have been analyzed to understand the electronic environment of the substituents .

Chemical Reactions Analysis

The chemical reactivity of bromo- and nitro-substituted benzothiophenes has been studied extensively. For example, 3-Bromo-2-nitrobenzo[b]thiophene has been shown to undergo aromatic nucleophilic substitution with amines, leading to unexpected rearrangements and the formation of isomeric structures . These findings suggest that 3-Bromo-5-nitro-1-benzothiophene could also participate in similar nucleophilic substitution reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted benzothiophenes can be influenced by the nature of the substituents and their position on the benzothiophene core. The kinetics of reactions involving various substituted thiophenes with nucleophiles in different solvents have been studied to understand their reactivity patterns . These studies provide a foundation for predicting the behavior of 3-Bromo-5-nitro-1-benzothiophene in chemical reactions and its potential applications based on its physical and chemical properties.

科研应用

化学动力学和取代基效应

已经广泛研究了3-溴-5-硝基-1-苯并噻吩及其衍生物,以了解反应的动力学和取代基对反应速率的影响。例如,在甲醇中测量了3-溴-2-硝基-4-X-噻吩和3-溴-4-硝基-2-X-噻吩与苯硫酚钠的反应动力学,以研究取代基效应通过噻吩环中不同阶次的键的传递(Spinelli, Guanti, & Dell'erba, 1972)。同样,不同温度下溴-硝基-噻吩与胺和苯硫酚钠在甲醇中的反应性研究揭示了意外的烷基活化,这是烷基基团典型行为的一个例外(Consiglio et al., 1982)。

合成和官能化

该化合物及其相关衍生物在各种化学结构的合成和官能化中起着关键作用。已经开发了一种方法,使用多磷酸在回流氯苯中使噻吩基乙醛和酮环化,制备在不同位置取代的苯并[ b ]噻吩(Pié & Marnett, 1988)。此外,对邻位取代芳基甲基硫醚进行高效的溴环化过程导致合成了3-溴-2-(2-(二)氯乙烯基)苯并噻吩,为进一步芳基化和官能化提供了平台(Zhao, Alami, & Provot, 2017)。

Safety And Hazards

未来方向

Benzofuran compounds, which are structurally similar to 3-Bromo-5-nitro-1-benzothiophene, have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

性质

IUPAC Name |

3-bromo-5-nitro-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRNMFMKEKDBNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586284 |

Source

|

| Record name | 3-Bromo-5-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitro-1-benzothiophene | |

CAS RN |

19492-95-6 |

Source

|

| Record name | 3-Bromo-5-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)